N,N-dimethylaniline hydrochloride
Overview
Description
N,N-Dimethylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline where the nitrogen atom is substituted with two methyl groups. This compound is typically found as a crystalline solid and is known for its use in various chemical processes, particularly in the synthesis of dyes and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylaniline hydrochloride can be synthesized through the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2 \text{H}_2\text{O} ] Alternatively, dimethyl ether can be used as the methylating agent.
Industrial Production Methods: Industrial production of this compound typically involves the continuous alkylation of aniline with methanol under controlled conditions. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylaniline N-oxide.
Reduction: It can be reduced to form N-methylaniline.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, to form nitro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nitration typically involves the use of nitric acid and sulfuric acid.
Major Products:
Oxidation: N,N-Dimethylaniline N-oxide.
Reduction: N-Methylaniline.
Substitution: Nitro-N,N-dimethylaniline.
Scientific Research Applications
N,N-Dimethylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes such as crystal violet and malachite green.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in various biochemical assays.
Medicine: It is involved in the synthesis of pharmaceuticals and as an intermediate in the production of anesthetics.
Industry: It is used in the manufacture of resins, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethylaniline hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions and as a base in acid-base reactions. The compound’s effects are mediated through its ability to donate electrons and form stable intermediates during chemical reactions.
Comparison with Similar Compounds
N-Methylaniline: Similar structure but with only one methyl group attached to the nitrogen atom.
N,N-Diethylaniline: Similar structure but with two ethyl groups instead of methyl groups.
Aniline: The parent compound with no alkyl substitution on the nitrogen atom.
Uniqueness: N,N-Dimethylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased nucleophilicity and basicity compared to aniline. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
N,N-dimethylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-9(2)8-6-4-3-5-7-8;/h3-7H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAZEKPXTXCPFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
121-69-7 (Parent) | |
Record name | N,N-Dimethylaniline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005882440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4064050 | |
Record name | N,N-Dimethylaniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5882-44-0 | |
Record name | Benzenamine, N,N-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5882-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylaniline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005882440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N,N-dimethyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Dimethylaniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylanilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.050 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIMETHYLANILINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D469J2H312 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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